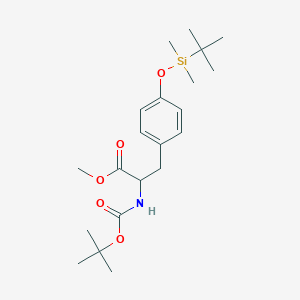![molecular formula C9H7N3 B13903773 7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile CAS No. 1638591-52-2](/img/structure/B13903773.png)
7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyridine family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile typically involves the cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic compounds. One efficient method involves the reaction of 5-amino-4-cyano-1H-pyrazole with 3-methyl-2-butanone under acidic conditions . The reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection and purification steps are crucial to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazolo[1,5-A]pyridine derivatives.
Applications De Recherche Scientifique
7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of fluorescent probes and materials for optoelectronic applications
Mécanisme D'action
The mechanism of action of 7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-A]pyrimidines: Known for their significant photophysical properties and applications in materials science.
Pyrazolo[3,4-B]pyridines: Studied for their antimicrobial and anticancer activities.
Uniqueness
7-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
1638591-52-2 |
|---|---|
Formule moléculaire |
C9H7N3 |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
7-methylpyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7N3/c1-7-3-2-4-9-8(5-10)6-11-12(7)9/h2-4,6H,1H3 |
Clé InChI |
KDQICKZZQOYIHZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC2=C(C=NN12)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


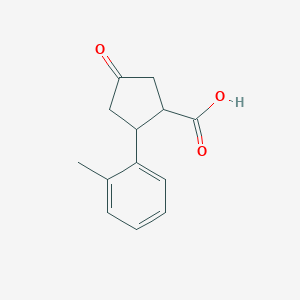
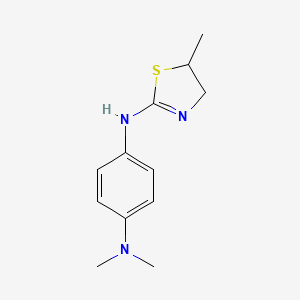
![3-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzoic acid](/img/structure/B13903703.png)


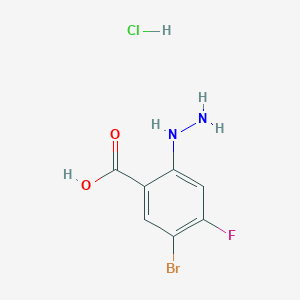

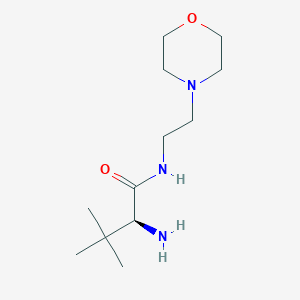
![[(3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13903740.png)
![Benzyl (4R)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13903744.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B13903748.png)

